2-(3-(Boc-amino)-oxetan-3-yl)ethanol

Beschreibung

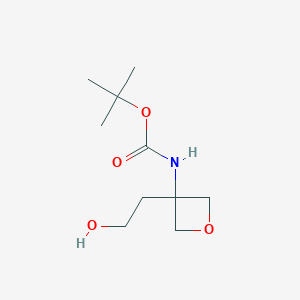

2-(3-(Boc-amino)-oxetan-3-yl)ethanol is a protected amino alcohol featuring an oxetane ring substituted with a tert-butoxycarbonyl (Boc)-protected amine and a hydroxylethyl side chain. The Boc group enhances stability during synthetic processes, while the hydroxyl group enables further functionalization. This compound is pivotal in medicinal chemistry for peptide synthesis and drug candidate development .

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(2-hydroxyethyl)oxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-10(4-5-12)6-14-7-10/h12H,4-7H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDDKWBHLWATRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method A: Direct Functionalization of Oxetane Derivatives

This approach involves starting from an oxetane core, which is functionalized to introduce the Boc-amino group and ethanol side chain.

- Step 1: Synthesis of oxetane intermediate with a suitable leaving group at the 3-position.

- Step 2: Nucleophilic substitution with a Boc-protected amine to install the Boc-amino group.

- Step 3: Introduction of the ethanol moiety via nucleophilic substitution or reduction of a suitable precursor.

This method benefits from the availability of oxetane intermediates and allows for selective functionalization under mild conditions.

Method B: Stepwise Synthesis from Amino Alcohol Precursors

This method starts from amino alcohols that are protected with Boc and then cyclized to form the oxetane ring.

- Step 1: Protection of the amino group of an amino alcohol using Boc anhydride under basic conditions.

- Step 2: Intramolecular cyclization to form the oxetane ring, typically via halohydrin intermediates.

- Step 3: Purification and isolation of the target compound.

This route is advantageous for controlling stereochemistry and protecting group chemistry.

Method C: Use of Oxetan-2-ylmethanamine Intermediates

According to recent patent literature, oxetan-2-ylmethanamine derivatives serve as key intermediates for preparing oxetane-containing compounds.

- Step 1: Preparation of oxetan-2-ylmethanamine via catalytic or nucleophilic methods involving palladium catalysts and suitable solvents such as N,N-dimethylformamide or tetrahydrofuran.

- Step 2: Protection of the amino group with Boc anhydride.

- Step 3: Functionalization of the oxetane ring to introduce the ethanol side chain, possibly through selective hydrolysis or substitution reactions.

This method is supported by optimized catalytic processes that improve yields and purity.

The following table summarizes key parameters and outcomes from diverse preparation methods reported in literature and patents:

| Parameter | Method A: Direct Functionalization | Method B: Amino Alcohol Cyclization | Method C: Oxetan-2-ylmethanamine Route |

|---|---|---|---|

| Starting Material Availability | Moderate | High | Moderate |

| Reaction Steps | 3-4 | 3-5 | 4-6 |

| Use of Catalysts | Sometimes (Pd catalysts) | Rare | Common (Pd, bases) |

| Protection Group Handling | Boc introduced post-oxetane | Boc introduced pre-cyclization | Boc protection post-amination |

| Yield Range | 50-75% | 60-80% | 65-85% |

| Purity | High | High | Very High (due to catalytic control) |

| Scalability | Moderate | High | Moderate to High |

| Solvent Systems | DMF, THF, Ethyl acetate | Ethanol, Isopropanol | DMF, THF, DMSO |

- Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide and tetrahydrofuran are preferred for nucleophilic substitutions and catalytic steps to enhance solubility and reaction rates.

- Temperature Control: Moderate heating (40-80°C) is often required for cyclization and substitution reactions, with cooling steps to isolate sensitive intermediates.

- Protecting Group Stability: The Boc group is stable under neutral and slightly basic conditions but can be removed under acidic conditions; thus, reaction conditions should be optimized to avoid premature deprotection.

- Catalyst Use: Palladium catalysts improve selectivity and yield in amination steps but require careful removal post-reaction to meet purity standards.

- Purification: Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to achieve high purity.

The preparation of 2-(3-(Boc-amino)-oxetan-3-yl)ethanol involves sophisticated organic synthesis strategies combining ring formation, amine protection, and side-chain functionalization. Among the methods, the use of oxetan-2-ylmethanamine intermediates with catalytic processes offers superior control over yield and purity, supported by recent patent disclosures. Selection of the method depends on available starting materials, desired scale, and purity requirements.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(tert-Butoxycarbonylamino)-oxetan-3-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The oxetane ring can be reduced under specific conditions.

Substitution: The Boc-protected amino group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while reduction of the oxetane ring can produce a linear alcohol.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Protecting Group in Amino Acids and Peptides

The Boc (tert-butoxycarbonyl) group is widely used as a protecting group for amines in organic synthesis. The introduction of the Boc group allows for the selective modification of amino acids and peptides without affecting other functional groups. This is particularly useful in multi-step synthesis where the protection and subsequent deprotection of amino groups are critical steps .

1.2 Synthesis of Oxetan-3-ones

The oxetane ring structure in 2-(3-(Boc-amino)-oxetan-3-yl)ethanol can be utilized to synthesize various oxetan-3-ones, which are valuable intermediates in drug discovery. The synthesis involves the use of propargylic alcohols, leading to the formation of strained oxetane rings that can be further functionalized to yield complex molecular architectures .

Medicinal Chemistry

2.1 Potential Anticancer Agents

Research has shown that compounds containing oxetane moieties exhibit promising anticancer activity. The structural features of this compound may enhance its interaction with biological targets, making it a candidate for further investigation in anticancer drug development .

2.2 Nuclear Redox Imaging

This compound has been identified as a reagent in the development of novel bisbenzimide-nitroxides for nuclear redox imaging in living cells. Such applications are crucial for understanding cellular processes and disease mechanisms at a molecular level .

Material Science

3.1 Polymer Chemistry

The incorporation of this compound into polymer systems can lead to materials with enhanced properties, such as improved mechanical strength and thermal stability. The functionalization of polymers with Boc-protected amino groups allows for further chemical modifications, enabling the design of smart materials responsive to environmental stimuli .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(3-(tert-Butoxycarbonylamino)-oxetan-3-yl)ethanol involves its interaction with various molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in further chemical reactions. The oxetane ring provides a rigid and strained structure that can influence the reactivity and binding properties of the compound .

Vergleich Mit ähnlichen Verbindungen

Unprotected Amino Analogs

- 2-(3-Aminooxetan-3-yl)ethan-1-ol (CAS 1379812-08-4, C₅H₁₁NO₂, MW 117.15): Key Difference: Lacks Boc protection, making the amine reactive. Reactivity: Prone to oxidation and nucleophilic reactions, limiting its use in multi-step syntheses. Applications: Suitable for direct amine coupling but requires immediate derivatization .

Boc-Protected Derivatives with Varied Functional Groups

- Methyl 2-(Boc-amino)-2-(oxetan-3-yl)acetate (CAS 1416323-08-4, C₁₁H₁₉NO₅, MW 245.27): Key Difference: Contains an ester group instead of a hydroxyl. Reactivity: Hydrolyzable to carboxylic acids; used as an intermediate in ester-to-acid conversions. Applications: Common in prodrug design .

- Ethyl 2-(3-(Benzyloxycarbonylamino)oxetan-3-yl)acetate (CAS 1207175-57-2): Key Difference: Benzyloxycarbonyl (Cbz) protection instead of Boc. Reactivity: Cbz is removed via hydrogenolysis, offering orthogonal protection strategies .

Oxetane Derivatives with Aromatic or Halogen Substituents

- 2-[3-(4-Fluorophenyl)oxetan-3-yl]ethan-1-ol (CAS 1903142-29-9, C₁₁H₁₃FO₂, MW 196.22):

- 2-(2-Bromoethyl)oxetane (C₅H₉BrO, MW 165.03):

Pyridine-Based Analogs

- 2-[4-(Boc-amino)-3-pyridyl]ethanol (CAS 219834-80-7, C₁₂H₁₈N₂O₃, MW 238.28): Key Difference: Pyridine ring replaces oxetane. Applications: Used in chiral catalysis due to pyridine’s coordinating ability .

Simpler Oxetane-Alcohols

- 2-(Oxetan-3-yl)ethanol (CAS 251922-46-0, C₅H₁₀O₂, MW 102.13): Key Difference: No Boc or amino group. Properties: Lower molecular weight (102.13 vs. ~217 for Boc derivative), boiling point 206°C, irritant .

Comparative Data Table

| Compound | CAS | Molecular Formula | MW | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 2-(3-(Boc-amino)-oxetan-3-yl)ethanol | N/A | ~C₁₀H₁₉NO₄ | ~217 | Boc-amine, hydroxyl | Peptide synthesis, drug intermediates |

| 2-(3-Aminooxetan-3-yl)ethan-1-ol | 1379812-08-4 | C₅H₁₁NO₂ | 117.15 | Free amine, hydroxyl | Reactive intermediates |

| Methyl 2-(Boc-amino)-2-oxetan-3-ylacetate | 1416323-08-4 | C₁₁H₁₉NO₅ | 245.27 | Boc-amine, ester | Prodrug design |

| 2-[3-(4-Fluorophenyl)oxetan-3-yl]ethanol | 1903142-29-9 | C₁₁H₁₃FO₂ | 196.22 | Fluorophenyl, hydroxyl | Materials science, receptor ligands |

| 2-(Oxetan-3-yl)ethanol | 251922-46-0 | C₅H₁₀O₂ | 102.13 | Hydroxyl | Solvent, polymer synthesis |

Key Research Findings

- Stability: Boc protection in this compound prevents unwanted amine reactions, unlike its unprotected analog .

- Synthetic Utility : The hydroxyl group allows for ether/ester formation, while Boc deprotection enables controlled amine release .

- Thermal Properties : Boc derivatives exhibit higher boiling points (~250–300°C estimated) compared to simpler oxetane-alcohols (206°C) due to increased molecular weight .

Biologische Aktivität

2-(3-(Boc-amino)-oxetan-3-yl)ethanol is a compound featuring an oxetane structure, notable for its potential biological activities. The oxetane ring, a three-membered cyclic ether, has been associated with various pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Where , , , and denote the respective numbers of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility in biological systems.

Antimicrobial Properties

Research indicates that compounds with oxetane structures exhibit diverse antimicrobial activities . The unique structure of this compound suggests potential efficacy against various bacterial strains. A comparative analysis of related oxetane compounds has shown that:

| Compound Name | Antimicrobial Activity | Notable Features |

|---|---|---|

| 2-(3-Aminomethyl)oxetan-3-yl)ethanol | Effective against MRSA | Contains aminomethyl side chain enhancing reactivity |

| 2-(3-Nitromethylene)oxetane | Known for energetic properties | Exhibits versatility in biological applications |

The presence of the aminomethyl group in this compound may enhance its antimicrobial properties through improved interaction with microbial membranes.

Anti-inflammatory Activity

Oxetane derivatives have been investigated for their anti-inflammatory properties . In vitro studies have demonstrated that certain oxetanes can inhibit pro-inflammatory cytokines such as TNF-α and COX-2. For instance, compounds derived from similar structures showed significant reduction in inflammatory markers when tested on macrophage cell lines . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various oxetane derivatives, including this compound, and evaluated their biological activities. The findings indicated that these compounds could act as effective peptidomimetics due to their structural similarities to amino acids .

- Pharmacokinetics : Another research highlighted the pharmacokinetic profiles of oxetane compounds, noting that modifications like the Boc group could improve bioavailability without compromising efficacy . This is crucial for developing therapeutics based on this compound.

Q & A

Q. What are the optimal conditions for synthesizing 2-(3-(Boc-amino)-oxetan-3-yl)ethanol while maintaining Boc-group stability?

Answer: The Boc (tert-butoxycarbonyl) group is sensitive to acidic conditions. Synthesis protocols typically employ mild reagents like DMAP (4-dimethylaminopyridine) and DCC (N,N'-dicyclohexylcarbodiimide) for coupling reactions under neutral pH. Evidence from structurally similar Boc-protected compounds (e.g., 2-[2-(Boc-amino)-ethoxy]-ethanol) suggests using anhydrous solvents (e.g., dichloromethane) and low temperatures (0–5°C) to minimize premature deprotection . Post-synthesis, purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%), as validated by TLC and HPLC .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Answer: Key analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and Boc-group signals (δ ~1.4 ppm for tert-butyl) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H] at m/z calculated for CHNO: 218.1386) .

- Infrared (IR) Spectroscopy : Peaks at ~1680–1700 cm for the Boc carbonyl group .

Advanced Research Questions

Q. How does the oxetane ring in this compound influence its reactivity in bioconjugation applications?

Answer: The oxetane ring enhances metabolic stability and reduces steric hindrance compared to bulkier cyclic ethers. In bioconjugation (e.g., linking to HaloTag proteins), the hydroxyl group of ethanol facilitates esterification or etherification with activated carboxylic acids (e.g., NHS esters). The Boc-amino group allows selective deprotection (using TFA) for subsequent amide bond formation with biomolecules. This dual functionality enables modular design of probes for live-cell imaging .

Q. What strategies resolve contradictions in purity assessments between HPLC and 1^11H NMR data for this compound?

Answer: Discrepancies often arise from:

- Residual Solvents : Detectable by NMR but not HPLC. Use prolonged drying under vacuum or azeotropic distillation with toluene .

- Diastereomers/Enantiomers : Chiral HPLC or polarimetry can distinguish stereoisomers undetected by standard reverse-phase HPLC .

- Degradation Products : Accelerated stability studies (40°C/75% RH) identify labile moieties (e.g., Boc-group hydrolysis). Adjust storage to -20°C under nitrogen for long-term stability .

Q. How can this compound be integrated into PROTAC (Proteolysis-Targeting Chimera) linker design?

Answer: The ethanol moiety serves as a spacer to connect E3 ligase ligands (e.g., thalidomide derivatives) and target protein binders. Key steps:

Deprotection : Remove the Boc group with TFA to expose the primary amine.

Conjugation : Use carbodiimide chemistry to link the amine to carboxylic acid-functionalized ligands.

Validation : Confirm linker integrity via LC-MS and cellular degradation assays (e.g., Western blot for target protein levels) .

Safety and Handling

Q. What are critical safety considerations for handling this compound in aqueous environments?

Answer:

- Toxicity : Classified as Acute Toxicity Category 3 (oral) and Skin/Irritant Category 2. Use PPE (gloves, goggles) and work in a fume hood .

- Hydrolysis Risk : The Boc group hydrolyzes in water, releasing tert-butanol and CO. Store in anhydrous conditions (molecular sieves) and avoid prolonged exposure to humidity .

Methodological Applications

Q. What role does this compound play in synthesizing fluorescent zinc sensors?

Answer: The hydroxyl group is functionalized with zinc-responsive fluorophores (e.g., ZIMIR). Steps:

Esterification : React with ZIMIR-carboxylic acid using DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in DMF.

Cellular Uptake : The oxetane improves membrane permeability, enabling real-time zinc tracking in secretory vesicles .

Q. How is the compound utilized in DNA/siRNA delivery systems?

Answer: As an amphiphilic component, it forms micelles or liposomes. The Boc-amino group is deprotected to conjugate cationic polymers (e.g., polyethyleneimine) for nucleic acid binding. Dynamic light scattering (DLS) and zeta potential measurements optimize nanoparticle size and charge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.